molecular formula C25H26FNO4 B11212312 Diethyl 1-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11212312
M. Wt: 423.5 g/mol
InChI Key: JSQQPMXTJFYYPM-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethyl, dimethylphenyl, and fluorophenyl groups attached to a dihydropyridine core. Dihydropyridines are known for their significant pharmacological properties, particularly in the field of cardiovascular medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. The key steps include:

    Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with 3,5-dimethylbenzaldehyde and 3-fluorobenzaldehyde in the presence of ammonia or a primary amine. This reaction forms the dihydropyridine ring.

    Esterification: The resulting dihydropyridine intermediate undergoes esterification to introduce the carboxylate groups at positions 3 and 5.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and esterification reactions under controlled conditions.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and potency of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.

Scientific Research Applications

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves:

    Calcium Channel Blockade: The compound binds to L-type calcium channels, inhibiting the influx of calcium ions into cells.

    Molecular Targets: The primary molecular targets are the calcium channels in the cardiovascular system.

    Pathways Involved: By blocking calcium channels, the compound reduces vascular smooth muscle contraction, leading to vasodilation and decreased blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar pharmacological properties.

    Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and selectivity for calcium channels.

Properties

Molecular Formula

C25H26FNO4

Molecular Weight

423.5 g/mol

IUPAC Name

diethyl 1-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26FNO4/c1-5-30-24(28)21-14-27(20-11-16(3)10-17(4)12-20)15-22(25(29)31-6-2)23(21)18-8-7-9-19(26)13-18/h7-15,23H,5-6H2,1-4H3

InChI Key

JSQQPMXTJFYYPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OCC)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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